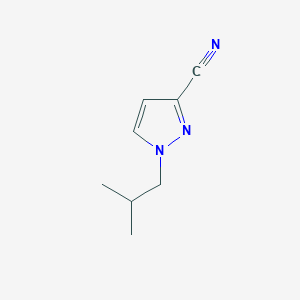

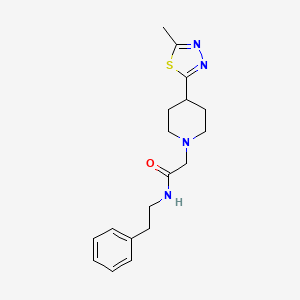

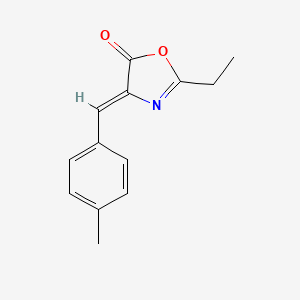

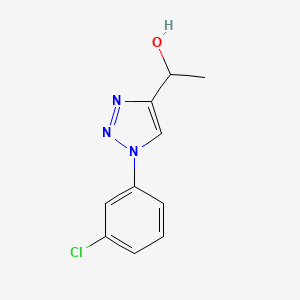

(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolones are a class of heterocyclic aromatic chemical compounds . They have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .

Synthesis Analysis

Oxazolones have been used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles . For example, an efficient base-catalyzed [3 + 2] cyclization between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones has been developed to form 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives .Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : The compound has been synthesized through methods such as the Knoevenagel condensation reaction, which involves the reaction of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions. This method is instrumental in creating compounds with Z conformation about the C=C double bond, which are characterized using techniques like 1H NMR, Mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016).

Structural Analysis : Detailed structural analysis through X-ray diffraction studies reveals the molecular structure and geometry of the synthesized compounds. Such analyses provide insights into the crystal and molecular structure, facilitating further understanding of the compound's chemical behavior and potential applications (Ahmed et al., 2020).

Potential Applications

Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial activity, indicating potential for use in medical and pharmaceutical applications. The antimicrobial efficacy is often evaluated through methods like agar diffusion techniques against various bacterial and fungal strains (Taile et al., 2009).

Chemical Modification of Polymers : The compound and its derivatives have been used to chemically modify biopolymers such as chitosan, enhancing their properties. The modified biopolymers demonstrate improved swelling properties and antimicrobial activities, suggesting applications in biotechnology and material science (Azmy et al., 2019).

Catalysis : Research into the compound's derivatives explores their role as catalysts in various chemical reactions, including cyclopropanation reactions. These studies examine the efficiency and selectivity of the catalysts, potentially leading to advances in synthetic chemistry (Burguete et al., 2001).

properties

IUPAC Name |

(4Z)-2-ethyl-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-12-14-11(13(15)16-12)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNPHDGYEJSVCF-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC2=CC=C(C=C2)C)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=N/C(=C\C2=CC=C(C=C2)C)/C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

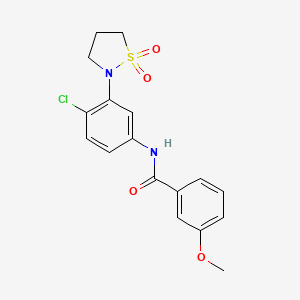

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2465328.png)

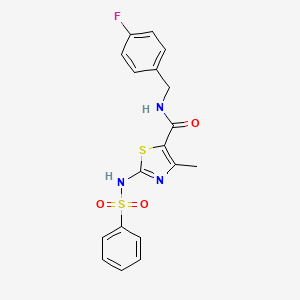

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)